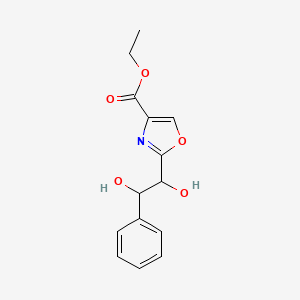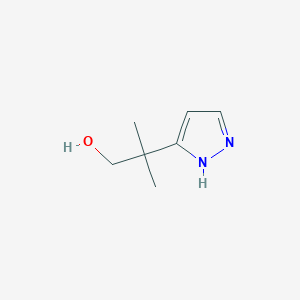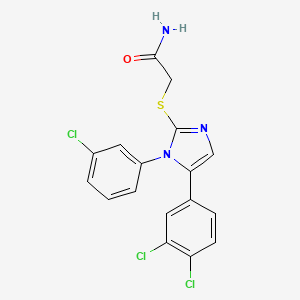
2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds . The molecule also contains chlorophenyl groups, which are aromatic rings with chlorine substituents .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves an imidazole ring substituted with chlorophenyl groups and a thioacetamide group. The exact structure would depend on the positions of these substitutions .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The imidazole ring is aromatic and thus relatively stable, but can participate in various reactions under the right conditions . The chlorophenyl groups might undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and could include factors like its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Structural Analysis and Molecular Interactions
The structural analysis of related acetamide compounds reveals insights into their molecular configurations and interactions. For example, studies on similar acetamide structures, such as those involving chlorophenyl and thiazole rings, demonstrate intermolecular interactions forming stable molecular chains. This structural knowledge aids in understanding the chemical behavior and potential applications in material science or molecular engineering (Saravanan et al., 2016).
Antimicrobial Properties
Derivatives of acetamides, including those with imidazole and thiazole moieties, have been synthesized and evaluated for their antimicrobial activities. The antibacterial potential of these compounds highlights their relevance in developing new antimicrobial agents (Ramalingam et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N3OS/c18-11-2-1-3-12(7-11)23-15(8-22-17(23)25-9-16(21)24)10-4-5-13(19)14(20)6-10/h1-8H,9H2,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZCIERSPYSTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CN=C2SCC(=O)N)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


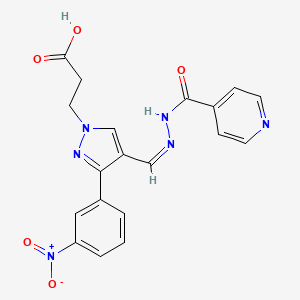
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2683027.png)
![2-[[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2683028.png)
![2-[1-(Furan-2-yl)-2-hydrazinyl-2-oxoethyl]benzoic acid](/img/structure/B2683030.png)
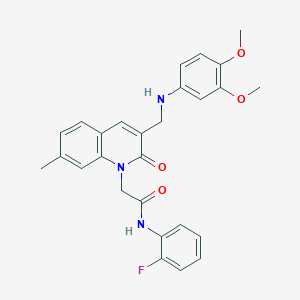
![5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2683034.png)
![N-[3-(7,8-Dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2683036.png)
![Dimethyl 5-(3,5-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2683038.png)
![4-((2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2683039.png)
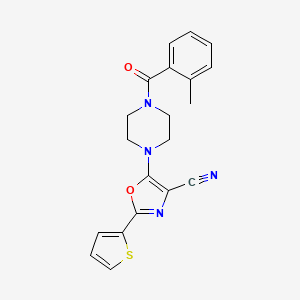
![N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2683042.png)
